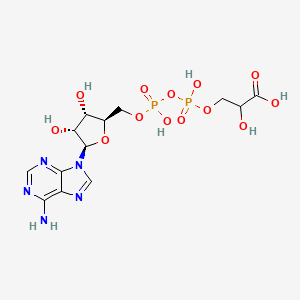
3-ADP-glyceric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ADP-glyceric acid is a nucleotide-aldonic acid, a monophosphoglyceric acid and a tetronic acid derivative. It is a conjugate acid of a 3-ADP-glycerate(3-).
Applications De Recherche Scientifique
Metabolic Role in Biochemical Pathways
1. Glycolysis and Gluconeogenesis
3-ADP-glyceric acid plays a crucial role in glycolysis, where it acts as a substrate for phosphoglycerate kinase (PGK). This enzyme catalyzes the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate while generating ATP from ADP. This reaction is pivotal for energy metabolism in organisms . In gluconeogenesis, the reverse reaction occurs, highlighting the compound's dual role in energy production and storage.
2. Photorespiration and Carbon Fixation
In plants, this compound is involved in photorespiration and carbon fixation processes. Glycerate kinase (GK) catalyzes the phosphorylation of glycerate to produce 3-phosphoglycerate, linking it to the Calvin cycle . This function is essential for maintaining carbon balance and optimizing photosynthetic efficiency in C3 and C4 plants.
Agricultural Applications
1. Enhancing Crop Yield
Transgenic plants engineered to alter enzyme activities related to this compound synthesis have shown improved metabolic regulation. For instance, increasing levels of this compound can enhance photosynthesis efficiency and ultimately lead to higher crop yields . Studies have demonstrated that manipulating the expression of GK can significantly affect the production of 3-phosphoglycerate, thereby influencing overall plant growth.
2. Stress Response Mechanisms
Research indicates that this compound may play a role in plant responses to environmental stressors such as drought or salinity. By modulating the metabolic pathways involving this compound, plants can better adapt to adverse conditions, promoting resilience and sustainability in agriculture .
Pharmaceutical Applications
1. Drug Development
The structural properties of this compound make it a target for drug development, particularly in designing inhibitors for enzymes involved in cancer metabolism. For example, PGK has been identified as a potential target for anticancer therapies due to its role in ATP generation within tumor cells . Inhibiting this enzyme could disrupt energy supply in cancer cells, leading to reduced tumor growth.
2. Antimicrobial Activity
Studies have explored the potential antimicrobial properties of compounds related to this compound derivatives. Certain analogs have shown effectiveness against various bacterial strains by interfering with their metabolic processes . This highlights the potential for developing new antibiotics based on modifications of 3-phosphoglycerate.
Case Studies
Propriétés
Formule moléculaire |
C13H19N5O13P2 |
|---|---|
Poids moléculaire |
515.26 g/mol |
Nom IUPAC |
3-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxypropanoic acid |
InChI |
InChI=1S/C13H19N5O13P2/c14-10-7-11(16-3-15-10)18(4-17-7)12-9(21)8(20)6(30-12)2-29-33(26,27)31-32(24,25)28-1-5(19)13(22)23/h3-6,8-9,12,19-21H,1-2H2,(H,22,23)(H,24,25)(H,26,27)(H2,14,15,16)/t5?,6-,8-,9-,12-/m1/s1 |
Clé InChI |
APVQTUURIRQYIT-NRJACJQQSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC(C(=O)O)O)O)O)N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OCC(C(=O)O)O)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC(C(=O)O)O)O)O)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















